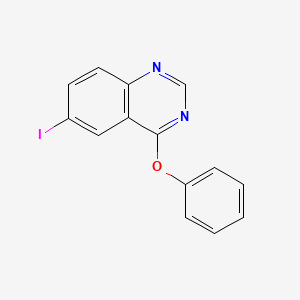

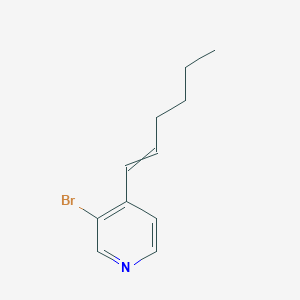

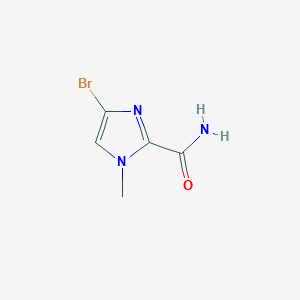

![molecular formula C12H9N3 B8506451 Benzo[f][1,7]naphthyridin-5-amine CAS No. 69164-29-0](/img/structure/B8506451.png)

Benzo[f][1,7]naphthyridin-5-amine

描述

Benzo[f][1,7]naphthyridin-5-amine is a chemical compound with the molecular formula C12H9N3 . It contains a total of 26 bonds, including 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aromatic), and 2 Pyridine(s) .

Synthesis Analysis

The synthesis of this compound involves various strategies. One such strategy involves an improved MW-assisted cascade-like one pot process (Ugi–three component reaction/intramolecular aza-Diels-Alder cycloaddition) coupled to an aromatization process . Another strategy involves the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple bonds and aromatic rings . It contains 3 six-membered rings and 2 ten-membered rings .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine . Its dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were also studied .作用机制

While the specific mechanism of action for Benzo[f][1,7]naphthyridin-5-amine is not explicitly mentioned in the retrieved papers, it’s worth noting that many naphthyridine derivatives exhibit a great variety of biological activities . They are of significant importance in the field of medicinal chemistry .

未来方向

The future directions for research on Benzo[f][1,7]naphthyridin-5-amine could involve further exploration of its synthesis strategies, reactivity, and applications . It could also involve further investigation of its biological activities, given the significance of naphthyridine derivatives in the field of medicinal chemistry .

属性

CAS 编号 |

69164-29-0 |

|---|---|

分子式 |

C12H9N3 |

分子量 |

195.22 g/mol |

IUPAC 名称 |

benzo[f][1,7]naphthyridin-5-amine |

InChI |

InChI=1S/C12H9N3/c13-12-11-9(5-3-7-14-11)8-4-1-2-6-10(8)15-12/h1-7H,(H2,13,15) |

InChI 键 |

LQPYELMNUIINNN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

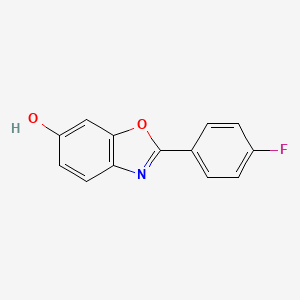

![3-Methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B8506403.png)

![5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine](/img/structure/B8506443.png)